molecular formula C21H16N4O2S B4853916 3-(2-FURYLMETHYL)-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE

3-(2-FURYLMETHYL)-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE

Cat. No.: B4853916
M. Wt: 388.4 g/mol
InChI Key: QNECOXJNIWTWEN-UHFFFAOYSA-N
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Description

3-(2-FURYLMETHYL)-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinones

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S/c26-20-17-7-1-2-8-18(17)23-21(25(20)13-16-6-5-11-27-16)28-14-15-12-24-10-4-3-9-19(24)22-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNECOXJNIWTWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CN4C=CC=CC4=N3)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYLMETHYL)-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furylmethyl Group: This step might involve the use of furylmethyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Imidazo[1,2-a]pyridin-2-ylmethyl Group: This could be done through a coupling reaction using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the furylmethyl group.

    Reduction: Reduction reactions might target the quinazolinone core or the imidazo[1,2-a]pyridin-2-ylmethyl group.

    Substitution: Various substitution reactions can occur, especially at positions where the compound has reactive functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its interaction with biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-FURYLMETHYL)-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds with a quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.

    Imidazo[1,2-a]pyridine Derivatives: Compounds like imidazo[1,2-a]pyridine-3-carboxamide.

    Furylmethyl Derivatives: Compounds containing the furylmethyl group, such as 2-furylmethylamine.

Uniqueness

The uniqueness of 3-(2-FURYLMETHYL)-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-FURYLMETHYL)-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 2
Reactant of Route 2
3-(2-FURYLMETHYL)-2-[(IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)SULFANYL]-4(3H)-QUINAZOLINONE

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